3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

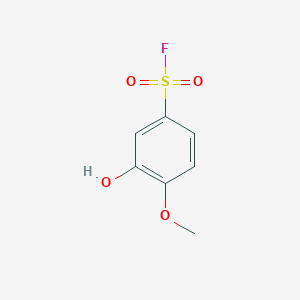

3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride is a synthetic organic compound with the CAS Number: 1824415-91-9 . It has a molecular weight of 206.19 and is typically in the form of a powder . The IUPAC name for this compound is 3-hydroxy-4-methoxybenzenesulfonyl fluoride .

Molecular Structure Analysis

The InChI code for 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride is 1S/C7H7FO4S/c1-12-7-3-2-5 (4-6 (7)9)13 (8,10)11/h2-4,9H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride is a powder at room temperature . It has a molecular weight of 206.19 .Scientific Research Applications

Chemical Synthesis and Reagent Development

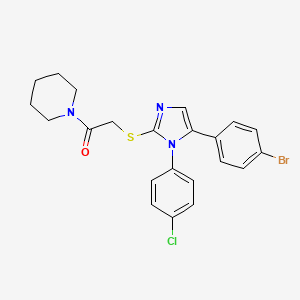

3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride, a variant of sulfonyl fluoride reagents, plays a pivotal role in chemical synthesis, particularly in introducing sulfonyl fluoride functional groups into molecules. For instance, the development of new sulfonyl fluoride reagents like (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF) facilitates the construction of enaminyl sulfonyl fluoride (N-ESF) derivatives. These reactions provide highly atom-economical access to diverse N-ESF compounds, producing methanol as the sole byproduct under mild and environmentally benign conditions (Min Liu, Wenjian Tang, & Hua-Li Qin, 2023).

Sulfonation and Sulfation Chemistry

The sulfation and sulfonation reactions of dihydroxybenzenes and their methyl ethers with sulfur trioxide have been extensively studied to understand the effect of initial sulfation on the product distribution of sulfonation. These studies provide valuable insights into the chemical behavior and reactivity of sulfonyl fluoride derivatives under various conditions, including the influence of substituents and reaction conditions on product selectivity (H. Cerfontain, N. J. Coenjaarts, & A. Koeberg-Telder, 2010).

Sulfonyl Fluoride in Click Chemistry

Sulfonyl fluorides, such as 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), have emerged as significant reagents in click chemistry, especially in sulfur(vi) fluoride exchange (SuFEx) reactions. These reagents offer unique tris-electrophilic properties and enable the regioselective synthesis of functionalized molecules like 5-sulfonylfluoro isoxazoles through [3+2] cycloaddition reactions. This demonstrates the utility of sulfonyl fluoride derivatives in constructing complex molecular architectures with potential applications in drug development and materials science (Jing Leng & Hua-Li Qin, 2018).

Analytical and Environmental Applications

In analytical chemistry, sulfonyl fluoride derivatives are used for the mass spectrometric analysis of compounds like perfluorooctane sulfonyl fluoride (PFOSF). Techniques involving ultraviolet irradiation-induced substitution of fluorine with hydroxyl radicals enable the direct detection and quantification of PFOSF on various surfaces, showcasing the role of sulfonyl fluoride derivatives in environmental monitoring and analysis (Peng Wang et al., 2016).

Polymer and Material Science

Sulfonyl fluoride derivatives are also pivotal in the synthesis of advanced materials, such as proton exchange membranes for fuel cells. By incorporating sulfonyl fluoride-based groups into polymers, researchers have developed membranes with enhanced ion exchange capacities, thermal stability, and conductivity. These advancements underscore the significance of sulfonyl fluoride derivatives in creating high-performance materials for energy applications (D. Kim, G. Robertson, & M. Guiver, 2008).

Safety And Hazards

properties

IUPAC Name |

3-hydroxy-4-methoxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO4S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGWWBAYYCGNID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride | |

CAS RN |

1824415-91-9 |

Source

|

| Record name | 3-hydroxy-4-methoxybenzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2637195.png)

![N-Methyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2637196.png)

![6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2637198.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2637201.png)

![3-benzyl-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2637208.png)

![(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide](/img/structure/B2637215.png)